molecular formula C11H15NO4S B8403775 [Ethoxycarbonyl-(2-thiophen-2-yl-ethyl)-amino]-acetic acid CAS No. 951259-18-0

[Ethoxycarbonyl-(2-thiophen-2-yl-ethyl)-amino]-acetic acid

Cat. No.: B8403775
CAS No.: 951259-18-0
M. Wt: 257.31 g/mol
InChI Key: BFMLYOQNSDGXQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Ethoxycarbonyl-(2-thiophen-2-yl-ethyl)-amino]-acetic acid is a useful research compound. Its molecular formula is C11H15NO4S and its molecular weight is 257.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

951259-18-0

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

IUPAC Name

2-[ethoxycarbonyl(2-thiophen-2-ylethyl)amino]acetic acid

InChI

InChI=1S/C11H15NO4S/c1-2-16-11(15)12(8-10(13)14)6-5-9-4-3-7-17-9/h3-4,7H,2,5-6,8H2,1H3,(H,13,14)

InChI Key

BFMLYOQNSDGXQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(CCC1=CC=CS1)CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To solution of ethyl(ethoxycarbonyl)methyl-2-(5-bromothiophen-2-yl)ethylcarbamate (30.0 g, 105.26 mmol) in ethanol at 0° C. was added dropwise 200 mL of 1N NaOH. The reaction mixture was warmed to RT and stirred for 24 hours. The reaction mixture was extracted with Et2O to remove unreacted starting material and the aqueous layer acidified to pH=1 with 1N HCl. The aqueous solution was extracted with ethyl acetate (2×500 mL) and the combined organics were washed with brine solution, dried (Na2SO4), filtered, and evaporated to obtain crude product. 2-(N-(Ethoxycarbonyl)-N-(2-(thiophen-2-yl)ethyl)amino)acetic acid (74% yield) was obtained as a colorless solid after washing the crude product with pentane; ES-MS: 258.2 (M+H).
Name
ethyl(ethoxycarbonyl)methyl-2-(5-bromothiophen-2-yl)ethylcarbamate
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The crude material from step (a) (165 mmol, ˜47 g) was dissolved in EtOH (700 mL) and treated with 600 mL of 1M NaOH. After stirring overnight, the reaction was acidified with concentrated HCl to pH˜1. The crude reaction was diluted with EtOAc (400 mL) and washed with water. The water was back-extracted with EtOAc. The combined organic extracts were washed with water (2×) and dried over MgSO4. Concentration and evaporation from toluene (2×) gave the sub-title product as a solid.
Name
crude material
Quantity
47 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To solution of ethyl (ethoxycarbonyl)methyl-2-(5-bromothiophen-2-yl)ethylcarbamate (30.0 g, 105.26 mmol) in ethanol at 0° C. was added dropwise 200 mL of 1N NaOH. The reaction mixture was warmed to RT and stirred for 24 hours. The reaction mixture was extracted with Et2O to remove unreacted starting material and the aqueous layer acidified to pH=1 with 1N HCl. The aqueous solution was extracted with ethyl acetate (2×500 mL) and the combined organics were washed with brine solution, dried (Na2SO4), filtered, and evaporated to obtain crude product. 2-(N-(Ethoxycarbonyl)-N-(2-(thiophen-2-yl)ethyl)amino)acetic acid (74% yield)was obtained as a colorless solid after washing the crude product with pentane; ES-MS: 258.2 (M+H).
Name
ethyl (ethoxycarbonyl)methyl-2-(5-bromothiophen-2-yl)ethylcarbamate
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.